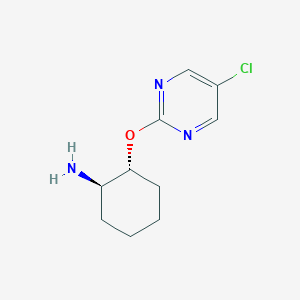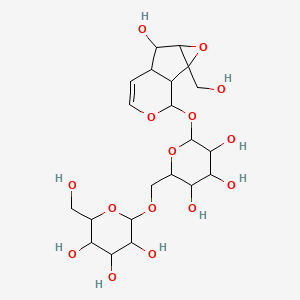![molecular formula C24H18ClFO5 B2656392 (2-(benzyloxy)-5-fluorophenyl)(3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)oxiran-2-yl)methanone CAS No. 314246-96-3](/img/structure/B2656392.png)
(2-(benzyloxy)-5-fluorophenyl)(3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)oxiran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a benzyloxy group, a fluorophenyl group, a chloro-benzo[d][1,3]dioxin group, and an oxirane (epoxide) group attached to a methanone (ketone) group. These functional groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the various functional groups present. For example, the benzo[d][1,3]dioxin ring and the phenyl ring might not be coplanar .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. The presence of the oxirane group could make it susceptible to reactions such as ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the fluorine atom could influence its polarity and the presence of the oxirane group could influence its reactivity .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Compounds with complex structures, including those with benzene rings and oxiran-2-yl groups, often undergo meticulous synthesis and structural analysis. For instance, the synthesis of boric acid ester intermediates with benzene rings involves a three-step substitution reaction. These compounds' structures are confirmed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, with further molecular structures calculations done using density functional theory (DFT) (Huang et al., 2021). Such detailed structural and conformational analyses help in understanding the physicochemical properties of the compounds, essential for their application in scientific research.
Molecular Interactions and Properties
Studying molecular interactions and properties is crucial for understanding a compound's potential applications. For example, the crystal structure analysis of certain compounds shows how hydrogen bonding between aromatic H and F groups leads to a stripe structure with R- and S-columns, highlighting the impact of molecular interactions on crystal formation (Mohri et al., 2015). Additionally, fluorination of fluorophores enhances their photostability and spectroscopic properties, facilitating access to fluorinated analogs with improved features (Woydziak et al., 2012). These aspects are fundamental in the development of materials and molecules for various scientific applications, including imaging and sensing.
Novel Synthesis Approaches
Research also explores novel synthesis approaches for creating compounds with potential scientific applications. The synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its reactivity towards sulfur- and oxygen-containing nucleophiles provides insights into functionalizing 2-acyl-benzo[b]thiophene derivatives, demonstrating an easy two-step method for such modifications (Pouzet et al., 1998). These synthetic strategies contribute to the broader field of chemical synthesis, offering pathways to develop new compounds with specific characteristics and activities.
Propriétés
IUPAC Name |
[3-(6-chloro-4H-1,3-benzodioxin-8-yl)oxiran-2-yl]-(5-fluoro-2-phenylmethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFO5/c25-16-8-15-12-28-13-30-22(15)19(9-16)23-24(31-23)21(27)18-10-17(26)6-7-20(18)29-11-14-4-2-1-3-5-14/h1-10,23-24H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJLZQJXFPNRAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)C3C(O3)C(=O)C4=C(C=CC(=C4)F)OCC5=CC=CC=C5)OCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Furan-2-ylmethylimino)-3-(3-methoxy-phenyl)-2,3-dihydro-thiazol-4-yl]-acetic acid hydrazide](/img/structure/B2656313.png)


![Methyl 2-fluoro-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2656317.png)


![1-[(1S,2R)-2-bromocyclopropyl]-3-fluorobenzene](/img/structure/B2656322.png)
![N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide hydrochloride](/img/structure/B2656324.png)

![1-(azepan-1-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2656328.png)
![(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2656329.png)
![Methyl 4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobutanoate](/img/structure/B2656330.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2656331.png)